1-Bromo-4-propylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97222. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

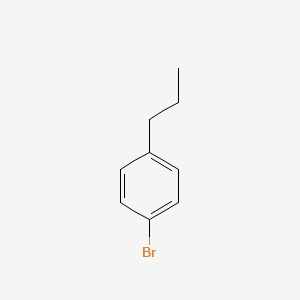

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPWGLKBGVNSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207530 | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-93-2 | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 588-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-4-propylbenzene physical properties

An In-depth Technical Guide on the Physical Properties of 1-Bromo-4-propylbenzene

Introduction

This compound is a halogenated aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a bromine atom and a propyl group at the para position.[1] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its utility in organic synthesis stems from the reactivity of the bromine atom, which allows for a variety of substitution reactions.[1][2] Understanding the physical properties of this compound is essential for its handling, application in chemical reactions, and for the development of new synthetic methodologies. This guide provides a comprehensive overview of its key physical characteristics, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physical Properties

The physical characteristics of this compound are influenced by the interplay of the aromatic ring, the alkyl chain, and the halogen substituent. These factors determine its polarity, intermolecular forces, and consequently, its macroscopic properties.

| Property | Value | Units |

| Molecular Formula | C₉H₁₁Br | - |

| Molecular Weight | 199.09 | g/mol |

| Appearance | Clear colorless to slightly yellow liquid | - |

| Boiling Point | 225 | °C (at 760 mmHg) |

| Melting Point | -41.53 | °C |

| Density | 1.286 | g/mL (at 25 °C) |

| Refractive Index | 1.537 | n20/D |

| Flash Point | 96 | °C (closed cup) |

| Vapor Pressure | 4.7 | Pa (at 25 °C) |

| Water Solubility | 2.867 | mg/L (at 20 °C) |

| Solubility in Organic Solvents | Readily soluble | - |

Note: The presented data is a compilation from various sources.[3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental procedures for measuring the key physical constants of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a critical indicator of a liquid's purity.[3] The Thiele tube method is a common and efficient technique for this measurement.[13][14]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Introduce a small amount of this compound into the small test tube.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube.

-

Gently heat the side arm of the Thiele tube to ensure uniform heating via convection.[3]

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges is the initial boiling point.[13]

-

The boiling point is officially recorded as the temperature at which the liquid just begins to enter the capillary tube upon cooling.[14]

Density Determination (Pycnometer Method)

Density is a fundamental physical property that relates the mass of a substance to its volume.[15] A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.

Materials:

-

Pycnometer

-

Analytical balance

-

Constant temperature water bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass.[3]

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) to reach thermal equilibrium.[3]

-

Ensure the pycnometer is completely full, then dry the exterior and weigh it.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound, bring it to the same temperature in the water bath, dry the exterior, and weigh it.[3]

-

Calculate the density of the sample using the recorded masses and the known density of water at the experimental temperature.[3]

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Sample of this compound

-

Dropper

-

Lens paper and ethanol (B145695) (for cleaning)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Using a dropper, place a small amount of this compound onto the prism.

-

Close the prism and allow the sample to come to the desired temperature, typically 20 °C, by circulating water from a constant temperature bath.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining physical properties.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS#:588-93-2 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 588-93-2 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 588-93-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. scbt.com [scbt.com]

- 12. This compound [webbook.nist.gov]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Bromo-4-propylbenzene. It includes detailed experimental protocols for its synthesis and property determination, along with key applications in research and development.

Core Compound Properties

This compound is a halogenated aromatic hydrocarbon.[1] Structurally, it consists of a benzene (B151609) ring substituted with a bromine atom at the para position relative to a propyl group.[1] This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[2]

1.1. Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Propylbromobenzene, p-Bromopropylbenzene, 4-n-Propylbromobenzene[2][3][4] |

| CAS Number | 588-93-2[5] |

| Molecular Formula | C₉H₁₁Br[5] |

| Molecular Weight | 199.09 g/mol [6] |

| InChI Key | NUPWGLKBGVNSJX-UHFFFAOYSA-N[5] |

| SMILES | CCCc1ccc(Br)cc1 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear colorless to slightly yellow liquid[1][3][7] |

| Density | 1.283 - 1.286 g/mL at 20-25 °C[3][8] |

| Boiling Point | 224.3 - 225 °C at 760 mmHg[9] |

| Melting Point | -41.53 °C[3] |

| Flash Point | 95 - 96 °C (203 - 204.8 °F) - closed cup[8][10] |

| Refractive Index | 1.533 - 1.537 at 20 °C[3][8] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and ether[1][11] |

| Vapor Pressure | 4.7 Pa at 25 °C[12] |

1.2. Safety and Handling

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315[6][9] |

| Causes serious eye damage/irritation | H318 / H319[6][13] |

| Very toxic to aquatic life | H400 / H410[6] |

-

GHS Pictograms: Corrosion, Environmental Hazard[6]

-

Signal Word: Danger or Warning[9]

-

Precautionary Statements: P261, P264, P273, P280, P302+P352, P305+P351+P338, P332+P313[9]

-

Storage: Store in a cool, well-ventilated area in tightly sealed containers, away from heat sources.[1] Recommended storage temperature is at room temperature or between 0-8°C.[2][12]

Experimental Protocols

Detailed methodologies for the synthesis and determination of physical properties are crucial for reproducible research.

2.1. Synthesis of this compound via Cross-Coupling

A common method for synthesizing this compound involves a cross-coupling reaction.[8]

-

Materials:

-

Procedure:

-

Under a nitrogen atmosphere, add 1,4-dibromobenzene, 1-bromopropane, and anhydrous THF to a 2-liter three-neck flask.[14]

-

Subsequently, add zinc chloride, magnesium powder, and iron(III) acetylacetonate as a catalyst.[14]

-

Heat the mixture to approximately 40°C with stirring to initiate the reaction.[14]

-

Maintain the reaction temperature at no more than 60°C for 8 hours.[14]

-

After completion, cool the mixture to room temperature and quench the reaction by adding 200 mL of water.[14]

-

Recover the THF solvent by distillation.[14]

-

Dilute the residue with 500 mL of toluene (B28343). Separate the toluene layer, wash it twice with 200 mL of saturated brine, and dry it over anhydrous sodium sulfate.[14]

-

Filter the solution and recover the toluene by distillation.[14]

-

Perform vacuum distillation, collecting the fraction at 94-97 °C / 10 mmHg to yield this compound. The reported yield is approximately 85%.[3][14]

-

2.2. Determination of Physical Properties

Standard laboratory methods can be used to verify the physical properties of the synthesized compound.

-

Boiling Point Determination (Thiele Tube Method):

-

Fill a Thiele tube with high-boiling point mineral oil.

-

Place a small amount of the this compound sample into a small test tube.

-

Invert a sealed capillary tube and place it inside the test tube with the sample.

-

Attach the test tube to a thermometer and place the assembly in the Thiele tube.

-

Heat the side arm of the Thiele tube gently. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube, and is officially recorded when the liquid just begins to re-enter the capillary tube upon cooling.[8]

-

-

Density Determination (Pycnometer Method):

-

Thoroughly clean and dry a pycnometer (specific gravity bottle) and weigh it on an analytical balance.

-

Fill the pycnometer with distilled water and equilibrate to a constant temperature (e.g., 25°C) in a water bath. Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample, bring it to the same temperature in the water bath, and weigh it.

-

Calculate the density of the sample using the recorded masses and the known density of water at the experimental temperature.[8]

-

Visualized Workflows and Applications

3.1. Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis process and a general workflow for the determination of physical properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | CAS#:588-93-2 | Chemsrc [chemsrc.com]

- 10. This compound | 588-93-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound CAS#: 588-93-2 [m.chemicalbook.com]

- 13. This compound | 588-93-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-4-propylbenzene (CAS: 588-93-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-propylbenzene, a halogenated aromatic hydrocarbon widely utilized as a key intermediate in organic synthesis.[1] With the CAS number 588-93-2, this compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and specialty polymers.[1][2][3] This document outlines its core physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis, its reactivity in common coupling reactions, and essential safety information.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint, aromatic odor.[1] It is insoluble in water but soluble in common organic solvents like ethanol, acetone, and ether.[1][4] The presence of the bromine atom and the propyl group on the benzene (B151609) ring influences its polarity and intermolecular forces, defining its physical characteristics which are crucial for experimental design.[5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 588-93-2 | [4] |

| Molecular Formula | C₉H₁₁Br | [1][4][6] |

| Molecular Weight | 199.09 g/mol | [4][6] |

| Appearance | Colorless to slightly yellow liquid | [1][4] |

| Boiling Point | 225 °C (lit.) | [4] |

| Density | 1.286 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.537 (lit.) | [4] |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in organic solvents | [1][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum in CDCl₃ typically displays characteristic signals: a triplet for the methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, another triplet for the methylene protons attached to the benzene ring, and two doublets within the aromatic region.[4]

-

Mass Spectrometry : The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight.[4] A key feature is the characteristic isotopic pattern (M and M+2 peaks) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.[4]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the electrophilic bromination of 4-propylbenzene.[1] A common and effective laboratory-scale synthesis involves a cross-coupling reaction using 1,4-dibromobenzene (B42075) as a starting material.[4][5][7]

This protocol details the synthesis of this compound from 1,4-dibromobenzene and 1-bromopropane.[5][7][8]

Materials:

-

Iron (III) acetylacetonate (B107027) (18 g)[5][7]

Procedure:

-

Under a nitrogen atmosphere, add 236 g of 1,4-dibromobenzene, 185 g of 1-bromopropane, and 1 L of anhydrous THF to a 2-liter three-necked flask.[5][7]

-

Subsequently, add 204 g of zinc chloride, 36 g of magnesium powder, and 18 g of iron acetylacetonate as the catalyst.[5][7]

-

Heat the mixture to approximately 40°C while stirring to initiate the reaction.[5][7]

-

Maintain the reaction temperature at or below 60°C for 8 hours.[7][8]

-

After the reaction is complete, cool the mixture to room temperature.[5][7]

-

Quench the reaction by adding 200 mL of water and stirring.[5][7]

-

Dilute the remaining residue with 500 mL of toluene (B28343).[5][7]

-

Separate the toluene layer and wash it twice with 200 mL of saturated brine.[5][7]

-

Dry the organic layer over anhydrous sodium sulfate, filter the solution, and recover the toluene by distillation.[5][7]

-

Perform vacuum distillation and collect the fraction at 94-97 °C / 10 mmHg to yield this compound. The expected yield is approximately 85%.[7]

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The reactivity of the carbon-bromine bond makes this compound a versatile substrate for various cross-coupling reactions, which are fundamental in modern drug discovery and materials science.[2] It serves as an essential building block for creating more complex molecules.[2][3]

This compound is an excellent aryl halide substrate for the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] This reaction is widely used to synthesize biaryl compounds, which are common motifs in biologically active molecules.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] this compound can participate in this reaction to introduce the 4-propylphenyl group into various molecular scaffolds.

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Other applications include its use as an intermediate in the flavor and fragrance industry and in materials science for developing specialty polymers with enhanced thermal stability and chemical resistance.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[6]

Table 2: GHS Hazard Information

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [6] |

| H318 | Causes serious eye damage | [6] |

| H410 | Very toxic to aquatic life with long lasting effects | [6] |

Handling Precautions:

-

Work in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash hands and any exposed skin thoroughly after handling.[9]

Storage:

-

Store in tightly sealed containers in a cool, dry place.[1]

-

Keep away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis.[4] Its well-defined physicochemical properties and predictable reactivity in key cross-coupling reactions make it an indispensable tool for researchers and professionals in drug discovery, materials science, and the broader chemical industry.[2][4] Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

1-Bromo-4-propylbenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-4-propylbenzene, a key intermediate in organic synthesis. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Units |

| Molecular Formula | C₉H₁₁Br | - |

| Molecular Weight | 199.09 | g/mol |

| Density | 1.286 | g/mL at 25°C |

| Boiling Point | 225 | °C |

| Refractive Index | 1.537 | n20/D |

Structure-Property Relationship

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key physicochemical properties.

An In-depth Technical Guide to the Solubility of 1-Bromo-4-propylbenzene in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-propylbenzene, a key aromatic compound utilized in organic synthesis and materials science.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to facilitate its application in a laboratory setting.

Core Physicochemical Properties

This compound is a substituted aromatic compound whose physical properties are significantly influenced by the bromine atom and the propyl group on the benzene (B151609) ring.[2] These substituents dictate its polarity and intermolecular forces, which in turn affect its solubility and other macroscopic constants.[2] The compound typically appears as a clear, colorless to slightly yellow liquid.[3][4]

A summary of its key physicochemical properties is presented below.

| Property | Value | Units |

| Molecular Formula | C₉H₁₁Br | - |

| Molecular Weight | 199.09 | g/mol |

| Boiling Point | 225 | °C (at 760 mmHg)[5] |

| Density | 1.286 | g/mL (at 25 °C)[5] |

| Refractive Index | 1.537 | n20/D[5] |

| Flash Point | 96 | °C (closed cup)[5] |

| Water Solubility | 2.867 | mg/L (at 20 °C)[4][6] |

Quantitative Solubility Data

| Solvent | Solubility | Temperature |

| Water | 2.867 mg/L | 20 °C[4][6] |

Due to its chemical structure, a non-polar aromatic ring with a propyl group and a polarizable bromine atom, this compound is expected to be miscible with many common organic solvents such as ethanol, diethyl ether, toluene, and acetone. However, experimental verification is necessary to determine the precise quantitative solubility in these solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound in various organic solvents. This method can be used to establish qualitative or semi-quantitative solubility.

Objective: To determine the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, hexane, toluene, dimethyl sulfoxide)

-

Glass test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature water bath (optional)

Procedure:

-

Sample Preparation: Into a series of clean, dry test tubes, add a known volume (e.g., 1 mL) of the desired organic solvent.

-

Analyte Addition: To each test tube, add a small, measured amount of this compound (e.g., 30 mg to approximate a 3% solution).[7]

-

Mixing: Stopper the test tubes and shake them vigorously for several seconds.[7] A vortex mixer can be used to ensure thorough mixing.

-

Observation: Allow the mixtures to stand for a few minutes and observe. If the this compound has completely dissolved, it is considered soluble at that concentration. The formation of two distinct layers indicates insolubility.[2]

-

Heating (Optional): If the compound is not soluble at room temperature, the test tube can be gently heated in a water bath to observe if solubility increases with temperature.[7]

-

Record Keeping: Meticulously record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.

For a more quantitative assessment, a gravimetric method can be employed where a saturated solution is prepared, and the solvent is evaporated to determine the mass of the dissolved solute.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for Determining the Solubility of an Organic Compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-4-propylbenzene, a key intermediate in organic synthesis. This document details its boiling and melting points, presents experimental protocols for their determination, and illustrates relevant workflows and molecular property relationships through diagrams. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The quantitative physical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for the overall characterization of the compound.

| Property | Value | Units | Notes |

| Boiling Point | 225 | °C | At 760 mmHg.[1][2] |

| Melting Point | -41.4 | °C | Note: Some sources report slightly different values, such as -41.53°C, while others indicate no data is available.[3][4][5] |

| Density | 1.286 | g/mL | At 25 °C.[1][2] |

| Refractive Index | 1.537 | - | At 20 °C.[1] |

| Molecular Formula | C₉H₁₁Br | - | |

| Molecular Weight | 199.09 | g/mol | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below. These protocols are based on established laboratory techniques.

Synthesis of this compound via Cross-Coupling Reaction

This protocol describes a common method for the synthesis of this compound.[1][6]

Materials:

-

1,4-Dibromobenzene (236 g)

-

1-Bromopropane (185 g)

-

Anhydrous Tetrahydrofuran (B95107) (THF) (1 L)

-

Zinc Chloride (204 g)

-

Magnesium powder (36 g)

-

Iron acetylacetonate (B107027) (18 g)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663)

-

2-liter three-neck flask and standard glassware for reaction, distillation, and work-up.

Procedure:

-

Under a nitrogen atmosphere, add 236 g of 1,4-dibromobenzene, 185 g of 1-bromopropane, and 1 liter of anhydrous tetrahydrofuran to a 2-liter three-neck flask.

-

To the mixture, add 204 g of zinc chloride, 36 g of magnesium powder, and 18 g of iron acetylacetonate as a catalyst.[1][6]

-

Heat the reaction mixture to approximately 40°C with stirring.

-

Maintain the reaction temperature at no more than 60°C for 8 hours.[1][6]

-

After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding 200 mL of water.

-

Recover the tetrahydrofuran solvent by distillation.

-

Dilute the residue with 500 mL of toluene.

-

Separate the toluene layer and wash it twice with 200 mL of saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Recover the toluene by distillation.

-

Finally, collect the this compound fraction by vacuum distillation at 94-97 °C / 10 mmHg.[1]

Boiling Point Determination (Thiele Tube Method)

This is a standard laboratory method for determining the boiling point of a liquid.[1]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube.

-

Gently heat the side arm of the Thiele tube to ensure uniform heating.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary.

-

The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube.

Melting Point Determination (Low-Temperature Method)

Given the low melting point of this compound, a standard melting point apparatus would need to be adapted for sub-zero temperatures. A general procedure is outlined below.

Materials:

-

Thin-walled capillary tube

-

Low-temperature thermometer or thermocouple

-

Cooling bath (e.g., dry ice/acetone or a cryostat)

-

Stirring mechanism for the cooling bath

-

Sample of this compound

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Freeze the sample by immersing the capillary tube in a suitable cooling medium (e.g., liquid nitrogen) until the sample solidifies.

-

Attach the capillary tube to a low-temperature thermometer.

-

Place the assembly into a cooling bath that has been pre-cooled to a temperature below the expected melting point.

-

Allow the bath to warm slowly while stirring continuously.

-

The melting point is recorded as the temperature range from which the first drop of liquid appears to the temperature at which the entire solid has melted.

Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between molecular structure and physical properties.

Caption: A step-by-step workflow for the synthesis of this compound.

Caption: Relationship between molecular structure and physical properties of aryl halides.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Bromo-4-propylbenzene, a versatile aromatic compound utilized in organic synthesis and materials science. This document details its density and refractive index, provides experimental protocols for their determination, and outlines a common synthesis route.

Core Physicochemical Data

The density and refractive index are critical parameters for the identification, quality control, and application of this compound in various research and development settings.

| Property | Value | Units | Conditions |

| Density | 1.286 | g/mL | at 25 °C |

| Refractive Index | 1.537 | nD | at 20 °C |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its density and refractive index are presented below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a cross-coupling reaction.

Materials:

-

1,4-Dibromobenzene

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Zinc Chloride

-

Magnesium powder

-

Iron (III) acetylacetonate (B107027) (catalyst)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663)

-

Nitrogen gas supply

-

Standard laboratory glassware for reaction, distillation, and workup

Procedure:

-

Under a nitrogen atmosphere, charge a 2-liter three-neck flask with 236 g of 1,4-dibromobenzene, 185 g of 1-bromopropane, and 1 liter of anhydrous tetrahydrofuran.

-

Add 204 g of zinc chloride, 36 g of magnesium powder, and 18 g of iron (III) acetylacetonate to the mixture.

-

Heat the reaction mixture to approximately 40°C with stirring. The reaction is expected to initiate within a few minutes.

-

Maintain the reaction temperature at or below 60°C for a duration of 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding 200 mL of water.

-

Recover the tetrahydrofuran solvent via distillation.

-

Dilute the residue with 500 mL of toluene.

-

Separate the toluene layer and wash it twice with 200 mL of saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and then filter.

-

Recover the toluene by distillation.

-

Finally, perform vacuum distillation and collect the fraction at 94-97 °C / 10 mmHg to yield this compound.[1][2]

Density Determination

The density of liquid this compound can be accurately determined using a pycnometer.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermostatic water bath

-

This compound sample

-

Distilled water

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Fill the pycnometer with distilled water and place it in a thermostatic water bath set to a specific temperature (e.g., 25°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, removing any excess water and air bubbles, and then dry the exterior.

-

Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample and return it to the thermostatic water bath to reach the same temperature.

-

Dry the exterior of the pycnometer and weigh it.

-

Calculate the density of the sample using the recorded masses and the known density of water at the experimental temperature.

Refractive Index Measurement

The refractive index of this compound is typically measured using an Abbe refractometer.[3][4][5]

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

This compound sample

-

Disposable pipette

-

Lens cleaning tissue

-

Acetone (B3395972) or ethanol (B145695) for cleaning

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to 20°C. Allow the instrument to equilibrate.

-

Clean the surfaces of the upper and lower prisms of the refractometer using a soft lens tissue and a suitable solvent like acetone or ethanol, then allow them to dry completely.

-

Using a clean disposable pipette, place a few drops of the this compound sample onto the center of the lower prism.

-

Gently lower the upper prism and lock it into place, ensuring the liquid sample spreads evenly between the two prisms without any air bubbles.

-

Adjust the light source to illuminate the prisms.

-

While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.

-

Fine-tune the adjustment to bring the boundary line between the light and dark fields into sharp focus.

-

If a colored fringe appears at the boundary, adjust the compensator dial until the boundary becomes a sharp, colorless line.

-

Align the sharp boundary line precisely with the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

After the measurement, clean the prisms thoroughly with a lens tissue and an appropriate solvent.

Visualized Workflows

The following diagrams illustrate the synthesis and refractive index measurement workflows.

Caption: A flowchart illustrating the synthesis of this compound.

Caption: A step-by-step workflow for measuring the refractive index.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. hinotek.com [hinotek.com]

- 5. Abbe refractometer operation method and precautions [en1.nbchao.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-bromo-4-propylbenzene, a key intermediate in various organic syntheses. Due to the limited availability of experimentally derived public data, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy. This analysis is intended to serve as a valuable reference for the elucidation and confirmation of the structure of this compound and related compounds.

Predicted ¹H NMR Data

The predicted quantitative data for the ¹H NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | ~ 7.40 | Doublet | ~ 8.5 | 2H |

| H-b | ~ 7.05 | Doublet | ~ 8.5 | 2H |

| H-c | ~ 2.55 | Triplet | ~ 7.6 | 2H |

| H-d | ~ 1.62 | Sextet | ~ 7.5 | 2H |

| H-e | ~ 0.93 | Triplet | ~ 7.4 | 3H |

Structural Representation and Proton Assignments

The molecular structure of this compound with the assigned proton labels is depicted in the following diagram.

Caption: Molecular structure of this compound with proton labeling.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.00 - 7.50 ppm): The para-substitution pattern of the benzene (B151609) ring gives rise to a characteristic AA'BB' system, which is often simplified to two doublets.

-

The two protons ortho to the bromine atom (H-a) are expected to be deshielded due to the electron-withdrawing nature of bromine and are predicted to resonate at approximately 7.40 ppm as a doublet.

-

The two protons ortho to the propyl group (H-b) are slightly more shielded and are predicted to appear at around 7.05 ppm, also as a doublet. The coupling between these adjacent aromatic protons (ortho-coupling) typically results in a coupling constant of about 8.5 Hz.

-

-

Aliphatic Region (δ 0.90 - 2.60 ppm): The propyl group gives rise to three distinct signals.

-

The benzylic protons (H-c), being adjacent to the aromatic ring, are the most deshielded of the aliphatic protons and are predicted to appear as a triplet at approximately 2.55 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene (B1212753) protons (H-d).

-

The methylene protons (H-d) are expected to resonate at around 1.62 ppm. Their signal is predicted to be a sextet due to coupling with the adjacent benzylic (H-c) and methyl (H-e) protons (2+3=5 neighboring protons, n+1=6).

-

The terminal methyl protons (H-e) are the most shielded protons in the molecule and are predicted to appear as a triplet at approximately 0.93 ppm, resulting from coupling with the two adjacent methylene protons (H-d).

-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters, which may include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (to achieve a good signal-to-noise ratio)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants for each signal.

Logical Workflow for Spectrum Analysis

The process of analyzing the ¹H NMR spectrum of this compound can be visualized as follows:

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

An In-depth Technical Guide to 13C NMR Peak Assignments of 1-Bromo-4-propylbenzene

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) peak assignments for 1-bromo-4-propylbenzene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative data in a clear tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the molecule's carbon environments and their corresponding chemical shifts.

13C NMR Peak Assignments

The 13C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including the effects of the bromine substituent and the propyl group on the aromatic ring. The assignments presented in the following table are based on spectral data and established principles of NMR spectroscopy.

Table 1: 13C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-Br) | 120.0 |

| C4 (C-CH2) | 140.7 |

| C2/C6 | 131.4 |

| C3/C5 | 130.2 |

| C7 (-CH2-) | 37.4 |

| C8 (-CH2-) | 24.1 |

| C9 (-CH3) | 13.8 |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0 ppm, and were recorded in a deuterated solvent such as CDCl3.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for acquiring a standard proton-decoupled 13C NMR spectrum. The specific parameters may be adjusted based on the instrument and sample concentration.

2.1. Sample Preparation

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not using the solvent peak for referencing.

2.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (ns): Set to a sufficient number to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 of the carbons) is necessary.

-

Acquisition Time (aq): Typically around 1-2 seconds.

-

Spectral Width (sw): A range of 0-220 ppm is generally sufficient for most organic molecules.

-

-

Initiate the data acquisition.

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the chemical shift of the reference standard (TMS) to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required (note: for standard 13C NMR, integration is not always accurate due to the Nuclear Overhauser Effect).

-

Perform peak picking to identify the chemical shift of each signal.

Visualization of this compound Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound and the logical assignment of each carbon atom to its corresponding 13C NMR chemical shift.

Caption: Structure of this compound with 13C NMR peak assignments.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-bromo-4-propylbenzene, a molecule of interest in various chemical and pharmaceutical research fields. Understanding the vibrational modes of its functional groups is crucial for structural elucidation and quality control. This document outlines the characteristic IR absorption frequencies, presents the data in a structured format, and illustrates the relationships between molecular structure and spectral features.

Core Functional Groups and Their Vibrational Signatures

This compound is comprised of three key functional groups that give rise to distinct absorption bands in the infrared spectrum: a para-substituted benzene (B151609) ring, a propyl alkyl chain, and a carbon-bromine bond. The vibrational modes associated with these groups, including stretching and bending, occur at specific and predictable frequencies.

Quantitative Infrared Absorption Data

The expected infrared absorption frequencies for the functional groups in this compound are summarized in the table below. These values are based on established spectroscopic principles and empirical data.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to Weak |

| C=C Stretching (in-ring) | 1600 - 1585 | Medium | |

| C=C Stretching (in-ring) | 1500 - 1400 | Medium | |

| C-H Out-of-Plane Bending (para-substituted) | 850 - 800 | Strong | |

| Overtones/Combination Bands | 2000 - 1665 | Weak | |

| Propyl Group | C-H Asymmetric & Symmetric Stretching (CH₃, CH₂) | 3000 - 2850 | Strong |

| C-H Bending (Scissoring, CH₂) | 1470 - 1450 | Medium | |

| C-H Bending (Rocking, CH₃) | 1370 - 1350 | Medium | |

| Carbon-Halogen | C-Br Stretching | < 700 | Medium to Strong |

Table 1: Summary of characteristic infrared absorption frequencies for this compound.

Experimental Protocols

Methodology for Acquiring Infrared Spectra:

A standard protocol for obtaining the IR spectrum of a liquid sample like this compound involves using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small drop of neat this compound is placed between two polished salt plates (typically NaCl or KBr) to create a thin liquid film.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty sample holder is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Visualization of Structure-Spectra Correlations

The logical flow from the molecular structure of this compound to its expected IR spectral features is illustrated in the following diagram.

Detailed Interpretation of Spectral Regions

-

C-H Stretching Region (3100-2850 cm⁻¹): A key diagnostic area is the distinction between aromatic and aliphatic C-H stretches. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically around 3030 cm⁻¹).[1][2][3] In contrast, the C-H stretching vibrations of the propyl group's CH₃ and CH₂ moieties are observed just below 3000 cm⁻¹, in the range of 2850-3000 cm⁻¹.[4][5][6]

-

Aromatic Region (1600-1400 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions. Two distinct bands are typically observed, one near 1600 cm⁻¹ and another around 1500 cm⁻¹.[1][2][3][4][7]

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of information, though it can be complex.

-

Aliphatic C-H Bending: The bending vibrations of the propyl group are found here, with CH₂ scissoring at approximately 1470-1450 cm⁻¹ and methyl rocking around 1370-1350 cm⁻¹.[4][8][9]

-

Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the position of these strong absorption bands.[7][10] For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-850 cm⁻¹ range.[10]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.[11]

-

By correlating the observed peaks in an experimental spectrum with the data and relationships outlined in this guide, researchers can confidently identify and characterize this compound.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-propylbenzene

For Immediate Release

An in-depth analysis of the mass spectrometry fragmentation pattern of 1-bromo-4-propylbenzene is presented, offering critical insights for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the molecule's behavior under electron ionization, complete with quantitative data, experimental protocols, and a visual representation of the fragmentation pathway.

The structural elucidation of chemical compounds is a cornerstone of modern scientific research and development. Among the array of analytical techniques available, mass spectrometry stands out for its sensitivity and its ability to provide detailed information about a molecule's structure and fragmentation pathways. This technical guide delves into the electron ionization mass spectrometry (EI-MS) of this compound, a compound of interest in various chemical syntheses.

Data Presentation: Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of distinct fragments that provide a veritable fingerprint of the molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, 79Br and 81Br, which are in approximately a 1:1 ratio of natural abundance.[1] This results in two molecular ion peaks of nearly equal intensity at m/z 198 and 200.[2][3][4]

The fragmentation of this compound under electron ionization is dominated by cleavages at the propyl side chain and the loss of the bromine atom. The base peak, representing the most abundant fragment ion, is observed at m/z 169 and 171.[3] This corresponds to the loss of an ethyl group (C₂H₅) from the molecular ion, a process known as benzylic cleavage.

A summary of the principal fragment ions, their relative abundances, and their proposed structures is presented in the table below:

| m/z (mass-to-charge ratio) | Relative Abundance (%) | Proposed Fragment Ion |

| 198/200 | Moderate | [C₉H₁₁Br]⁺• (Molecular Ion) |

| 169/171 | 100 (Base Peak) | [C₇H₆Br]⁺ |

| 119 | Moderate | [C₉H₁₁]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | Moderate | [C₃H₇]⁺ (Propyl cation) |

Visualizing the Fragmentation Pathway

To elucidate the relationships between the precursor ion and its various fragments, a fragmentation pathway diagram has been generated. This visualization provides a clear and logical representation of the bond cleavages that occur upon electron ionization.

Caption: Fragmentation pathway of this compound under electron ionization.

Experimental Protocols: A Guide to Analysis

The acquisition of the mass spectrum of this compound is typically performed using an electron ionization mass spectrometer. The following provides a generalized methodology for this analysis.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.

Sample Introduction: this compound, being a liquid at room temperature, is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the heated inlet system.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 electron volts (eV).[2] This high energy is sufficient to cause the ejection of an electron from the molecule, resulting in the formation of a positively charged molecular ion ([M]⁺•).[5]

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, positively charged ions and neutral radicals.[6] The pattern of fragmentation is dependent on the structure of the molecule and the stability of the resulting fragments.

Mass Analysis: The positively charged ions are accelerated out of the ion source and into the mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument, separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions striking it. This signal is then processed to generate the mass spectrum, a plot of relative ion abundance versus m/z.

This comprehensive overview of the mass spectrometry fragmentation of this compound serves as a valuable resource for scientists and researchers. The detailed data, experimental protocols, and visual representation of the fragmentation pathway provide the necessary tools for the identification and structural characterization of this and similar aromatic compounds.

References

Synthesis of 1-Bromo-4-propylbenzene from Propylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-propylbenzene from propylbenzene (B89791) via electrophilic aromatic substitution. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Its synthesis from propylbenzene is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This guide will focus on the direct bromination of propylbenzene using bromine and a Lewis acid catalyst, which selectively yields the desired para-substituted product.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from propylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, a bromine atom is introduced onto the aromatic ring. The key steps of the mechanism are:

-

Generation of the Electrophile: The Lewis acid catalyst, typically iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), creating a more potent electrophile, a bromonium ion (Br⁺) or a highly polarized bromine-catalyst complex. Iron metal can also be used as a catalyst, as it reacts with bromine to form FeBr₃ in situ.[1]

-

Electrophilic Attack: The π-electron system of the propylbenzene ring acts as a nucleophile, attacking the electrophilic bromine species. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ formed in the initial step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The propyl group is an ortho-, para-directing and activating substituent on the benzene (B151609) ring. This means it increases the rate of electrophilic substitution compared to benzene and directs the incoming electrophile to the positions ortho (C2 and C6) and para (C4) to itself. The para-isomer, this compound, is generally the major product due to steric hindrance from the propyl group, which disfavors substitution at the adjacent ortho positions.[2]

Quantitative Data

The bromination of propylbenzene yields a mixture of ortho and para isomers. The following table summarizes the key quantitative data for this reaction.

| Parameter | Value | Reference |

| Major Product | This compound | [2] |

| Minor Product | 1-Bromo-2-propylbenzene (B2752785) | [3] |

| Isomer Ratio (ortho:para) | 31:69 | [3] |

| Typical Overall Yield | 70-80% (estimated) | General knowledge of similar reactions |

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound from propylbenzene.

Materials:

-

Propylbenzene

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

10% aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Apparatus for simple or fractional distillation

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, place propylbenzene and a catalytic amount of iron filings or anhydrous iron(III) bromide. Add a suitable inert solvent such as dichloromethane. Equip the flask with a dropping funnel containing bromine and a reflux condenser.

-

Bromination: Cool the reaction mixture in an ice bath. Add the bromine dropwise from the dropping funnel with vigorous stirring over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition. Hydrogen bromide (HBr) gas will be evolved during the reaction, which should be vented to a fume hood or passed through a gas trap.

-

Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the red color of bromine has disappeared. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water to the reaction mixture.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bisulfite solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

-

Purification: The resulting crude product is a mixture of 1-bromo-2-propylbenzene and this compound. These isomers can be separated by fractional distillation under reduced pressure due to their different boiling points. The para-isomer, having a higher boiling point and greater symmetry, may also be purified by recrystallization from a suitable solvent at low temperature.

Visualizations

Signaling Pathway: Electrophilic Aromatic Bromination

Caption: Mechanism of electrophilic aromatic bromination of propylbenzene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from propylbenzene via electrophilic aromatic bromination is a robust and well-understood reaction. By carefully controlling the reaction conditions, a good yield of the desired para-isomer can be obtained. This technical guide provides the necessary information for researchers and professionals to successfully perform this synthesis and understand the underlying chemical principles.

References

Electrophilic Bromination of n-Propylbenzene: A Technical Guide to Regioselectivity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the electrophilic aromatic bromination of n-propylbenzene, with a core focus on the principles governing its regioselectivity. This reaction is a fundamental example of electrophilic aromatic substitution (EAS), a cornerstone of organic synthesis for functionalizing aromatic rings. Understanding the directing effects of alkyl substituents and the factors that influence isomer distribution is critical for the strategic design of synthetic routes in pharmaceutical and materials science.

The Mechanism of Electrophilic Aromatic Bromination

Electrophilic aromatic substitution reactions on benzene (B151609) rings are typically sluggish due to the inherent stability of the aromatic system and require a potent electrophile. In the case of bromination, molecular bromine (Br₂) is not sufficiently electrophilic to react with n-propylbenzene directly. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is required.[1][2]

The reaction proceeds via a well-established two-step mechanism:[3]

-

Generation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule, creating a highly electrophilic bromine species that behaves like a bromonium ion (Br⁺).[2][3]

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the n-propylbenzene ring acts as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromatic π-system and yields the final brominated product, regenerating the Lewis acid catalyst.[4]

Regioselectivity: The Role of the n-Propyl Group

The n-propyl substituent on the benzene ring governs the position of the incoming electrophile. Alkyl groups are classified as activating, ortho-, para-directors.[5] This directing effect is the result of a combination of electronic and steric factors.

Electronic Effects

The n-propyl group is an electron-donating group (EDG) through an inductive effect. It pushes electron density into the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

This electron donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. As shown in the diagram below, the resonance structures for ortho and para attack include a tertiary carbocation where the positive charge is adjacent to the n-propyl group. This structure is particularly stable due to the inductive effect of the alkyl group. In contrast, the intermediate for meta attack does not have such a stabilized resonance contributor, making the meta pathway energetically less favorable.[5]

Steric Effects

While electronic effects favor both ortho and para positions, steric hindrance plays a crucial role in the final product ratio. The n-propyl group, although not as bulky as a tert-butyl group, still presents a degree of steric hindrance that can impede the approach of the electrophile to the adjacent ortho positions. The para position, being remote from the alkyl group, is sterically unhindered. Consequently, electrophilic attack at the para position is generally favored over the ortho position.[5]

Quantitative Analysis of Product Distribution

The interplay between electronic and steric effects results in a product mixture where the para isomer predominates, the ortho isomer is the secondary product, and the meta isomer is formed in only trace amounts. For the direct bromination of n-propylbenzene, the observed product ratio clearly reflects the preference for the sterically less hindered para position.

| Reactant | Bromination Product | Isomer Distribution (%) | Reference |

| n-Propylbenzene | o-Bromopropylbenzene | 31 | [1] |

| p-Bromopropylbenzene | 69 | [1] | |

| m-Bromopropylbenzene | ~0 |

Experimental Protocols

The following is a representative protocol for the electrophilic bromination of an alkylbenzene, which can be adapted for n-propylbenzene. Caution should be exercised as bromine is a hazardous and corrosive substance. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize a mixture of ortho- and para-bromopropylbenzene via electrophilic aromatic substitution.

Materials:

-

n-Propylbenzene

-

Liquid Bromine (Br₂)

-

Iron filings or Iron(III) bromide (FeBr₃) powder

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas trap (e.g., connected to a beaker with sodium thiosulfate (B1220275) solution to neutralize HBr gas)

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Detailed Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine n-propylbenzene (1.0 eq) and a catalytic amount of iron(III) bromide (approx. 0.05 eq). If using iron filings, add them first and then add a small amount of bromine to generate the FeBr₃ catalyst in situ. Add an inert solvent like dichloromethane. Equip the flask with a dropping funnel containing liquid bromine (1.0-1.1 eq) and a reflux condenser.

-

Bromination: Cool the flask in an ice bath. Begin stirring and add the bromine dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature. Hydrogen bromide (HBr) gas will evolve and should be directed to a gas trap. After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (this can be monitored by TLC or GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing cold water and a 10% sodium hydroxide solution to neutralize the HBr and react with any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-